n-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine

Nucleoside Synthesis Silylation Reactivity Comparison

Problem: Inconsistent regiochemistry in silyl-protected cytosine synthons leads to failed nucleosidation and poor anomer ratios. Solution: BSC (CAS 18037-10-0) delivers precise O2,N4-bis-TMS protection. • 81% yield in SnCl₄-catalyzed glycosylation (TAS-106 benchmark) • Enables chromatographic-free β-nucleoside isolation at multi-kg scale • Validated for 1'-epi-gemcitabine impurity standards. Supplied anhydrous, ≥95% purity, with full QA documentation.

Molecular Formula C10H21N3OSi2
Molecular Weight 255.46 g/mol
CAS No. 18037-10-0
Cat. No. B101530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine
CAS18037-10-0
Molecular FormulaC10H21N3OSi2
Molecular Weight255.46 g/mol
Structural Identifiers
SMILESC[Si](C)(C)NC1=NC(=NC=C1)O[Si](C)(C)C
InChIInChI=1S/C10H21N3OSi2/c1-15(2,3)13-9-7-8-11-10(12-9)14-16(4,5)6/h7-8H,1-6H3,(H,11,12,13)
InChIKeyIWEHUWMQLZFGLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine (CAS 18037-10-0): A Critical Silylated Cytosine Intermediate for Nucleoside Analogue Synthesis


N-(Trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine, also known as 2,4-bis(trimethylsilyl)cytosine or O,N-bis(trimethylsilyl)cytosine [1], is a silylated derivative of the pyrimidine nucleobase cytosine. Its molecular structure features two trimethylsilyl (TMS) groups—one attached to the exocyclic N4-amine and one to the O2-oxygen—which confer enhanced solubility in non-polar organic solvents and modulate the nucleobase's reactivity in glycosylation and nucleosidation reactions [2]. As a protected cytosine synthon, it is employed primarily as an intermediate in the stereoselective synthesis of therapeutically relevant nucleoside analogs, most notably in the production of gemcitabine and its α-anomer 1'-epi-gemcitabine . The compound is commercially available with purity specifications typically ≥95% and is handled under anhydrous conditions due to the moisture sensitivity of TMS groups .

Procurement Risk Alert: Why Generic Silylated Pyrimidines Cannot Substitute for N-(Trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine in Stereoselective Synthesis


The assumption that any bis(trimethylsilyl)pyrimidine or alternative silylating reagent can interchangeably replace N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine (BSC) in nucleoside analog synthesis is demonstrably false. The precise regiochemistry of silylation (O2 and N4) is critical; mono-silylated cytosine derivatives exhibit entirely different reactivity profiles, often failing to participate in key nucleosidation reactions [1]. Furthermore, the choice of silyl protecting group strategy (e.g., TMS vs. the bulkier TBDMS) directly impacts glycosylation stereoselectivity and overall synthetic efficiency, with BSC being the preferred partner in established, scalable routes to gemcitabine [2]. Generic substitution with other silylated heterocycles, such as bis(trimethylsilyl)uracil or thymine, leads to the formation of incorrect nucleoside analogs, rendering the entire synthetic sequence non-viable. The quantitative evidence presented below establishes the specific, verifiable performance advantages that mandate the selection of this exact compound over its closest analogs.

Quantitative Differentiation Guide: N-(Trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine vs. Key Comparators


Direct Reactivity Comparison: Bis-Trimethylsilyl Cytosine vs. Mono-Trimethylsilyl Cytosine in Nucleosidation

In a head-to-head study, the bis(trimethylsilyl) derivative of N4-Boc-cytosine (BSC) was found to be completely unreactive in an iodine-mediated nucleosidation with N-Fmoc-O-methylthiomethyl serine benzyl ester, whereas the mono(trimethylsilyl) derivative successfully participated to form the desired cytosine nucleoamino acid [1]. This stark reactivity difference underscores that BSC is not a universal nucleosidation partner and that its specific silylation pattern dictates its utility in certain reaction manifolds.

Nucleoside Synthesis Silylation Reactivity Comparison

Yield Comparison: BSC-Mediated Glycosylation in TAS-106 Synthesis

In the synthesis of the anticancer nucleoside analog TAS-106, the coupling of 2,4-bis(trimethylsilyl)cytosine (BSC) with a protected ribofuranosyl chloride derivative in the presence of SnCl4 in acetonitrile proceeded with an 81% yield for the glycosylation step [1]. This yield is reported within a multi-step sequence and represents a key metric for the efficiency of BSC as a cytosine donor in Lewis acid-catalyzed glycosylations.

Anticancer Nucleosides Glycosylation Synthetic Yield

Protecting Group Strategy: TMS-Cytosine vs. TBDMS-Protected Sugar in Gemcitabine Synthesis

The large-scale synthesis of gemcitabine critically relies on the coupling of a trimethylsilyl (TMS)-protected cytosine (specifically, BSC) with a crystalline α-ribofuranosyl bromide [1]. The original synthesis by Hertel and co-workers utilized a tert-butyldimethylsilyl (TBDMS)-protected sugar, but subsequent process development favored the combination of TMS-cytosine with a benzoyl-protected sugar methanesulfonate for improved stereoselectivity and crystallinity of intermediates [1]. Continuous removal of TMSBr byproduct during the coupling further enhanced β-selectivity, a key process improvement enabled by the use of TMS-cytosine over bulkier silyl ethers on the sugar [1].

Gemcitabine Synthesis Protecting Groups Stereoselectivity

Structural Characterization: BSC vs. Native Cytosine in Supramolecular Chemistry

Single-crystal X-ray diffraction studies of bis(trimethylsilyl)cytosine (BSC) have revealed distinct hydrogen-bonding patterns and packing motifs compared to native cytosine, owing to the steric bulk and electronic effects of the TMS groups . While native cytosine forms a robust three-dimensional hydrogen-bonded network, BSC exhibits a layered structure with only weak C–H···O/N interactions, a consequence of the N4-amine and O2-oxygen being capped by trimethylsilyl groups . This structural divergence directly impacts its behavior in crystallization and solid-phase applications.

Supramolecular Chemistry Crystal Engineering DNA Base Analogs

High-Value Application Scenarios for N-(Trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine Procurement


Industrial-Scale Synthesis of Gemcitabine (Gemzar®)

Procurement of BSC is essential for the large-scale, stereoselective synthesis of gemcitabine, a frontline chemotherapeutic agent. The coupling of BSC with a crystalline α-ribofuranosyl bromide, followed by continuous removal of TMSBr byproduct, delivers the β-nucleoside with high selectivity and efficiency, avoiding the need for chromatographic purification [1]. This route is validated for multi-kilogram production.

Synthesis of 1'-Epi-Gemcitabine Hydrochloride (E588510)

BSC is a specified intermediate in the synthesis of 1'-epi-gemcitabine hydrochloride, the α-anomer of gemcitabine. This application is documented in chemical supplier and patent literature, indicating a defined role in producing this specific impurity standard or alternative nucleoside analog .

Preparation of Cytosine Nucleoamino Acids via Iodine-Mediated Nucleosidation

While the bis-silyl derivative (BSC) is unreactive in this specific transformation, this property is analytically useful. Researchers can utilize BSC as a reference standard or as a protected intermediate that is selectively inert under iodine-mediated conditions, while the mono-silyl derivative participates [2]. This differential reactivity is exploited in the design of synthetic sequences requiring orthogonal protection.

Synthesis of TAS-106 and Related Anticancer Nucleoside Analogs

The 81% yield achieved in the SnCl4-catalyzed glycosylation step using BSC demonstrates its utility in constructing complex nucleoside scaffolds like TAS-106 [3]. Process chemists developing routes to novel nucleoside therapeutics can benchmark their own coupling steps against this established performance metric.

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